
(S)-Esmolol Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Esmolol Acid is a carboxylic acid derivative of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. It is primarily used in the medical field for its rapid onset and short duration of action, making it ideal for acute control of heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Esmolol Acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide followed by protonation to yield the carboxylic acid
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Alcohols, amines for esterification and amidation reactions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the carboxylic acid group.
Scientific Research Applications
(S)-Esmolol Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
(S)-Esmolol Acid exerts its effects by blocking beta-1 adrenergic receptors, which are primarily found in the heart. This leads to a decrease in heart rate and contractility, making it useful for controlling acute episodes of tachycardia and hypertension. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
Comparison with Similar Compounds
Propranolol: Another beta-blocker with a longer duration of action.
Metoprolol: A beta-1 selective blocker with a longer half-life.
Atenolol: A beta-1 selective blocker with a longer duration of action.
Uniqueness: (S)-Esmolol Acid is unique due to its rapid onset and short duration of action, making it ideal for acute management of cardiovascular conditions. Unlike other beta-blockers, it is quickly metabolized, reducing the risk of prolonged side effects.
Properties
CAS No. |
910651-36-4 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.352 |
IUPAC Name |
3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
ILSCWPMGTDPATI-ZDUSSCGKSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Synonyms |
4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


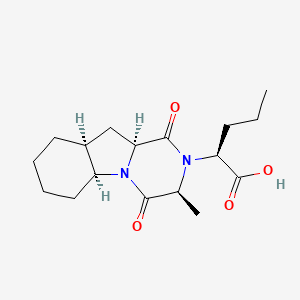

![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)
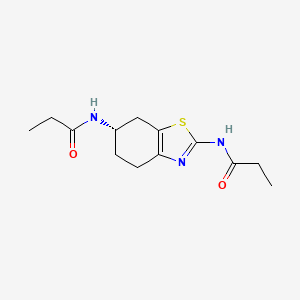
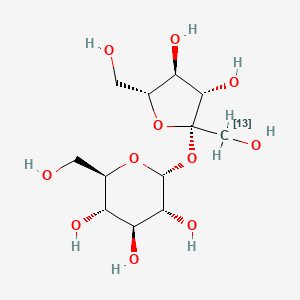
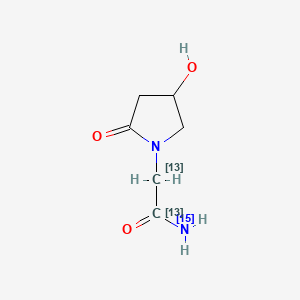
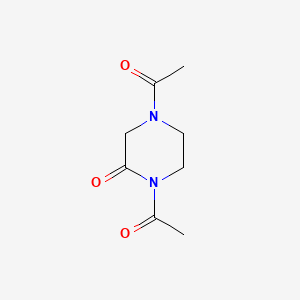
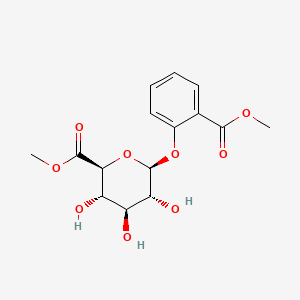
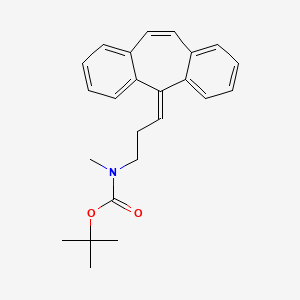
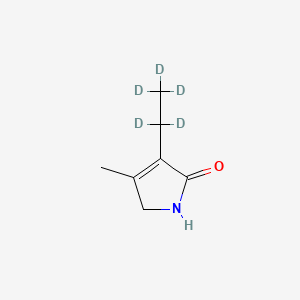
![D-[1-13C]Tagatose](/img/structure/B583990.png)
